molecular formula C17H25FN2O2 B5199255 1-(4-fluorobenzyl)-N-(3-methoxypropyl)-4-piperidinecarboxamide

1-(4-fluorobenzyl)-N-(3-methoxypropyl)-4-piperidinecarboxamide

Cat. No.: B5199255
M. Wt: 308.4 g/mol
InChI Key: QJTKJWQOQDJMEN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(4-fluorobenzyl)-N-(3-methoxypropyl)-4-piperidinecarboxamide, also known as MPHP-2201, is a synthetic cannabinoid that has gained attention in recent years for its potential applications in scientific research. This compound belongs to the family of indole-derived cannabinoids and is structurally similar to other synthetic cannabinoids such as JWH-018 and AM-2201.

Mechanism of Action

The mechanism of action of 1-(4-fluorobenzyl)-N-(3-methoxypropyl)-4-piperidinecarboxamide involves the activation of the CB1 and CB2 receptors, which leads to the release of neurotransmitters such as dopamine and serotonin. These neurotransmitters are responsible for the psychoactive effects of cannabinoids and are involved in the regulation of mood, appetite, and pain perception.
Biochemical and Physiological Effects:
This compound has been shown to have a range of biochemical and physiological effects on the body. Studies have shown that this compound can cause changes in heart rate, blood pressure, and body temperature. It has also been shown to affect the release of various hormones and neurotransmitters, which can have an impact on mood and behavior.

Advantages and Limitations for Lab Experiments

One advantage of using 1-(4-fluorobenzyl)-N-(3-methoxypropyl)-4-piperidinecarboxamide in lab experiments is its potency and selectivity for the CB1 and CB2 receptors. This allows researchers to study the effects of synthetic cannabinoids on these receptors specifically, without interference from other receptors. However, one limitation of using this compound is its potential for abuse and dependence, which can make it difficult to conduct studies in humans.

Future Directions

There are several future directions for research on 1-(4-fluorobenzyl)-N-(3-methoxypropyl)-4-piperidinecarboxamide. One area of interest is its potential as a therapeutic agent for various medical conditions, such as chronic pain and anxiety disorders. Another area of research is the development of new synthetic cannabinoids that are more selective and potent than this compound. Additionally, further studies are needed to better understand the long-term effects of synthetic cannabinoids on the body and brain.

Synthesis Methods

The synthesis of 1-(4-fluorobenzyl)-N-(3-methoxypropyl)-4-piperidinecarboxamide involves the reaction of 4-fluorobenzyl chloride with 3-methoxypropylamine to form the intermediate 1-(4-fluorobenzyl)-3-methoxypropylamine. This intermediate is then reacted with piperidinecarboxylic acid to obtain the final product, this compound.

Scientific Research Applications

1-(4-fluorobenzyl)-N-(3-methoxypropyl)-4-piperidinecarboxamide has been used in various scientific studies to investigate the cannabinoid receptor system and its effects on the body. This compound has been shown to bind to the CB1 and CB2 receptors, which are located in the central nervous system and immune system, respectively. This compound has been used to study the effects of synthetic cannabinoids on these receptors and their potential therapeutic applications.

Properties

IUPAC Name

1-[(4-fluorophenyl)methyl]-N-(3-methoxypropyl)piperidine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H25FN2O2/c1-22-12-2-9-19-17(21)15-7-10-20(11-8-15)13-14-3-5-16(18)6-4-14/h3-6,15H,2,7-13H2,1H3,(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QJTKJWQOQDJMEN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCCNC(=O)C1CCN(CC1)CC2=CC=C(C=C2)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H25FN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

308.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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